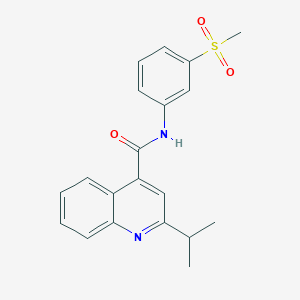
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide, also known as MSQ, is a quinoline-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSQ has been found to have a range of biochemical and physiological effects, making it an attractive candidate for drug development. In
Scientific Research Applications
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Mechanism of Action
The mechanism of action of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell growth and proliferation. N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes and protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to have various biochemical and physiological effects. In cancer research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide also has some limitations, including its poor solubility in aqueous solutions and limited stability under certain conditions.
Future Directions
There are several future directions for N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide research, including the development of more potent and selective N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide analogs, the investigation of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide's potential applications in other diseases, and the exploration of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide's mechanism of action in greater detail. Additionally, the use of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.
Conclusion
In conclusion, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in disease progression, and it has been found to have various biochemical and physiological effects. While N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has some limitations, its advantages make it an attractive candidate for drug development. Future research on N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide may lead to the development of novel therapies for cancer, inflammation, and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 3-methylsulfonylphenylamine with 2-bromo-2-methylpropanenitrile, followed by the addition of 2-aminoquinoline and subsequent cyclization. The resulting product is N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide, which can be purified using various methods, including chromatography and recrystallization.
properties
IUPAC Name |
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)19-12-17(16-9-4-5-10-18(16)22-19)20(23)21-14-7-6-8-15(11-14)26(3,24)25/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZWOFDYXBONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
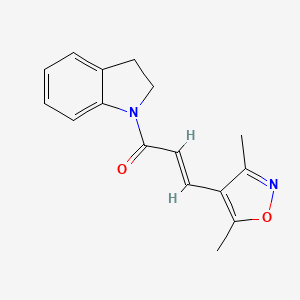
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
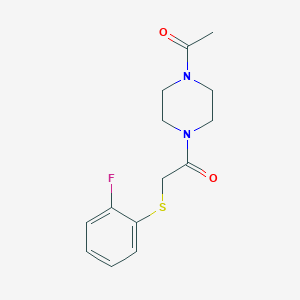
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)
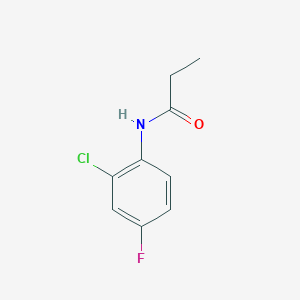
![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
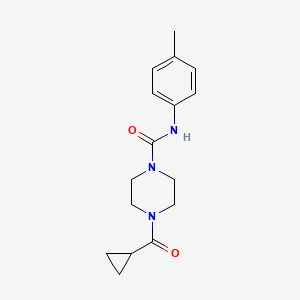
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
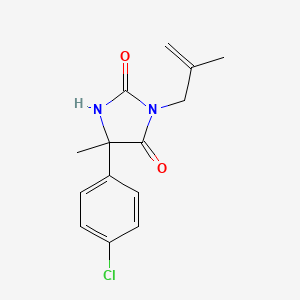
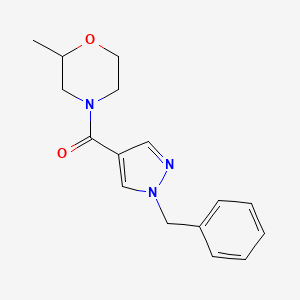
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)